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Compound of Interest

Compound Name: PQR620

Cat. No.: B8181751

Introduction

PQR620 is a novel, potent, and selective ATP-competitive inhibitor of the mechanistic target of
rapamycin (MTOR) kinase, with inhibitory activity against both mTOR complex 1 (mMTORC1)
and mTORC2.[1][2] Developed as a second-generation mTOR inhibitor, it demonstrates high
selectivity for mTOR over phosphoinositide 3-kinases (PI13Ks) and a wide panel of other protein
and lipid kinases.[1][3] A key characteristic of PQR620 is its ability to penetrate the blood-brain
barrier, making it a promising therapeutic candidate for central nervous system (CNS) disorders
in addition to its anti-cancer properties.[1][2][4] Preclinical studies have demonstrated its
efficacy in various in vivo models following oral administration, including models for ovarian
carcinoma, non-small cell lung cancer (NSCLC), lymphoma, and neurological conditions like
tuberous sclerosis complex and epilepsy.[1][2][3][5]

Data Presentation

Table 1: Pharmacokinetic Parameters of PQR620 Following Oral Administration in Mice[6]
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Parameter C57BLI/6J Mice (50 mgl/kg)
Time to Cmax (Plasma) 30 minutes

Cmax (Plasma) 4.8 pg/mL

Time to Cmax (Brain) 30 minutes

Cmax (Brain) 7.7 pg/mL

Time to Cmax (Muscle) 2 hours

Cmax (Muscle) 7.6 pg/mL

Half-life (t1/2) (Plasma & Brain) ~5 hours

AUCO0-8h (Plasma) 20.5 pgh/mL

AUCO0-8h (Brain) 30.6 pgh/mL

AUCO0-8h (Muscle)

32.3 pg*h/mL

Brain/Plasma Ratio

~1.6

Table 2: In Vivo Efficacy and Tolerability of PQR620[6]
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Animal Model

Indication

Dosing Regimen Key Findings

OVCAR-3 Xenograft

Significant inhibition of

Ovarian Carcinoma Daily, oral
(Mouse) tumor growth.[1][6]
Potent inhibition of
pNSCLC-1 Xenograft Non-Small Cell Lung ] )
Daily, oral primary NSCLC
(SCID Mouse) Cancer
xenograft growth.[5]
Tuberous Sclerosis .
) » Attenuation of
Complex (Mouse Epilepsy Not specified o ]
epileptic seizures.[2]
Model)
Maximum Tolerated
C57BL/6J Mice Tolerability Single dose Dose (MTD) = 150
mg/kg.[6]
MTD = 30 mg/kg.
Rats Tolerability 14-day GLP study Good tolerability with

minor toxicities.[6]

Experimental Protocols

Protocol 1: Pharmacokinetic and Pharmacodynamic (PK/PD) Evaluation of Orally Administered

PQR620 in Mice

This protocol is based on methodologies described in preclinical evaluations of PQR620.[6]

e Animal Model:

o Species: Male C57BL/6J mice.

o Housing: Standard housing conditions with a 12-hour light/dark cycle, and ad libitum
access to food and water.

o Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

e Compound Formulation and Administration:
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o Formulation: Prepare a homogenous suspension of PQR620 in a suitable vehicle (e.g.,
0.5% methylcellulose in water).

o Dose: Administer a single oral dose of 50 mg/kg via gavage.

o Sample Collection:

[e]

Timepoints: Collect samples at 0.5, 1, 2, 4, 8, and 24 hours post-administration.

o Blood Collection: At each timepoint, collect blood samples via cardiac puncture or tail vein
into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for
10 minutes at 4°C to separate plasma.

o Tissue Collection: Following blood collection, euthanize the animals and immediately
harvest brain and thigh muscle tissues. Rinse tissues with cold phosphate-buffered saline
(PBS), blot dry, and snap-freeze in liquid nitrogen.

o Storage: Store all plasma and tissue samples at -80°C until analysis.
» Bioanalysis (Pharmacokinetics):

o Sample Preparation: Perform protein precipitation or liquid-liquid extraction on plasma and
homogenized tissue samples to extract PQR620.

o Quantification: Use a validated LC-MS/MS (Liquid Chromatography with tandem mass
spectrometry) method to quantify the concentration of PQR620 in each sample.

o Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using
appropriate software (e.g., Phoenix WinNonlin).

e Pharmacodynamic Analysis:

o Tissue Homogenization: Homogenize brain or tumor tissue samples in lysis buffer
containing protease and phosphatase inhibitors.

o Western Blotting: Determine the levels of phosphorylated and total mMTOR pathway
proteins (e.g., p-S6, p-4E-BP1, p-AKT) via Western blot analysis to confirm target
engagement and pathway inhibition at different timepoints.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b8181751?utm_src=pdf-body
https://www.benchchem.com/product/b8181751?utm_src=pdf-body
https://www.benchchem.com/product/b8181751?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8181751?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Protocol 2: In Vivo Efficacy Evaluation in a Human Ovarian Carcinoma (OVCAR-3) Xenograft
Model

This protocol is a generalized representation based on descriptions of PQR620's efficacy
studies.[1][6]

Cell Culture:

o Culture OVCAR-3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum
and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO?2.

Animal Model:

o Species: Female immunodeficient mice (e.g., SCID or athymic nude mice), 6-8 weeks old.

o Housing and Acclimatization: As described in Protocol 1.

Tumor Implantation:

o Cell Preparation: Harvest OVCAR-3 cells during the exponential growth phase and
resuspend in sterile PBS or Matrigel at a concentration of 5-10 x 1076 cells per 100 pL.

o Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.

Tumor Growth Monitoring and Study Initiation:

o Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3
days. Calculate tumor volume using the formula: (Length x Width"2) / 2.

o Randomization: When tumors reach a mean volume of approximately 100-150 mms,
randomize the animals into treatment and vehicle control groups.

e Treatment:
o Formulation: Prepare PQR620 as described in Protocol 1.

o Administration: Administer PQR620 or vehicle control daily via oral gavage.
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o Monitoring: Continue to monitor tumor volume and body weight throughout the study.

¢ Study Endpoint and Analysis:

o Endpoint: The study may be terminated when tumors in the control group reach a
predetermined size, or after a specified duration of treatment.

o Tissue Collection: At the end of the study, euthanize the animals and excise the tumors.
Weigh the tumors and preserve a portion in formalin for immunohistochemistry and snap-
freeze the remainder for pharmacodynamic analysis (e.g., Western blotting).

o Data Analysis: Compare the mean tumor volumes and weights between the treatment and
control groups to determine the anti-tumor efficacy of PQR620.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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